Purity Grade and Analytical Quality Control Documentation: Multi-Vendor Comparison
The target compound is available at ≥95% purity from AKSci, Bidepharm, and BOC Sciences, and at ≥98% (NLT 98%) from MolCore and Chemsrc, with Bidepharm providing batch-specific QC reports including NMR, HPLC, and GC spectra . In contrast, the closest 3-methoxy analog (CAS 1141417-81-3) is listed without certified purity tiers or QC documentation across major vendors, limiting its suitability for GLP-grade studies .
| Evidence Dimension | Certified purity and analytical documentation |
|---|---|
| Target Compound Data | 95% (AKSci, Bidepharm, BOC Sciences); 98% NLT (MolCore, Chemsrc); QC: NMR, HPLC, GC (Bidepharm) |
| Comparator Or Baseline | 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine (CAS 1141417-81-3): no certified purity tier or QC documentation publicly listed |
| Quantified Difference | Target: documented 95–98% purity with multi-technique QC; Comparator: purity and QC documentation absent from vendor listings |
| Conditions | Commercial vendor product specifications (AKSci, Bidepharm, MolCore, Chemsrc, EvitaChem) |
Why This Matters
For procurement decisions in regulated medicinal chemistry or GLP environments, documented purity and analytical traceability are non-negotiable; the target compound's multi-vendor, multi-technique QC coverage provides risk mitigation absent for the 3-methoxy comparator.
